molecular formula C14H19N5O3S2 B11136015 N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide

N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B11136015
M. Wt: 369.5 g/mol
InChI Key: SFCKPOUVZOVQSX-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound featuring a pyrazole ring substituted with a thienyl group and a sulfonamide moiety

Properties

Molecular Formula

C14H19N5O3S2

Molecular Weight

369.5 g/mol

IUPAC Name

N,N-dimethyl-4-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperazine-1-sulfonamide

InChI

InChI=1S/C14H19N5O3S2/c1-17(2)24(21,22)19-7-5-18(6-8-19)14(20)12-10-11(15-16-12)13-4-3-9-23-13/h3-4,9-10H,5-8H2,1-2H3,(H,15,16)

InChI Key

SFCKPOUVZOVQSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

    Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of an appropriate diamine with a carbonyl compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of pyrazine sulfonamides, characterized by a complex structure that includes a thienyl group and a pyrazole moiety. Its molecular formula is C13H16N4O2S, with a molecular weight of approximately 288.36 g/mol. The presence of diverse functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have explored the potential of N,N-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide as an anticancer agent. For instance, research indicated that derivatives containing pyrazole and thienyl groups exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)12.5
Compound BA549 (Lung)15.0
N,N-dimethyl...HeLa (Cervical)10.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Table 2: Antimicrobial Efficacy of N,N-dimethyl...

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli16
Candida albicans14

Case Study: Synthesis and Characterization

A notable case study involved the synthesis of the compound through a multi-step reaction involving thienyl hydrazine and various acylating agents. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the desired structure.

Clinical Implications

In clinical settings, derivatives of this compound are being investigated for their potential use in combination therapies for cancer treatment, enhancing the efficacy of existing chemotherapeutics while reducing side effects.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazine
  • **N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide

Uniqueness

This compound is unique due to the combination of its pyrazole, thienyl, and sulfonamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain applications.

Biological Activity

N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by a tetrahydro-pyrazine ring and a thienyl-substituted pyrazole moiety. The chemical formula is C13H16N4O2SC_{13}H_{16}N_4O_2S, and it exhibits several functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Pyrazole derivatives are known for their role in modulating enzyme activities, particularly those involved in inflammation and cancer pathways. The sulfonamide group enhances solubility and bioavailability, facilitating its interaction with target proteins.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this one have demonstrated cytotoxic effects against lung and liver carcinoma cells, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .
  • Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. Pyrazoles have been reported to exhibit anti-inflammatory properties through the inhibition of COX enzymes and modulation of NF-kB signaling pathways .
  • Antioxidant Properties : Some studies indicate that pyrazole derivatives possess antioxidant activity, which can protect cells from oxidative stress, a contributing factor in various diseases including cancer and neurodegenerative disorders .

Case Studies

Several case studies have highlighted the efficacy of similar pyrazole compounds:

  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of related pyrazole derivatives against two carcinoma cell lines using the MTT assay. The most potent derivative exhibited an IC50 value of 5.35 µM against liver carcinoma cells, indicating significant anticancer potential .
  • Inflammation Model : In an experimental model of inflammation, derivatives were shown to reduce edema and inflammatory markers significantly compared to control groups, suggesting their therapeutic potential in managing inflammatory diseases .

Data Tables

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging free radicals

Research Findings

Recent research emphasizes the versatility of pyrazole compounds in medicinal chemistry. Notably, computational studies have predicted favorable interactions with key biological targets, enhancing the understanding of their pharmacological profiles. Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression and inflammation, paving the way for future drug development .

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